![molecular formula C12H8Br2N2 B12561826 9H-Pyrido[3,4-b]indole, 3,6-dibromo-1-methyl- CAS No. 144434-74-2](/img/structure/B12561826.png)
9H-Pyrido[3,4-b]indole, 3,6-dibromo-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Pyrido[3,4-b]indole, 3,6-dibromo-1-methyl-: is a chemical compound belonging to the class of beta-carbolines. Beta-carbolines are a group of alkaloids that are structurally related to indole and are known for their diverse biological activities. The compound’s structure consists of a pyridoindole core with bromine atoms at the 3 and 6 positions and a methyl group at the 1 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Pyrido[3,4-b]indole, 3,6-dibromo-1-methyl- typically involves the bromination of 1-methyl-9H-pyrido[3,4-b]indole. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromine atoms, potentially leading to debromination.
Substitution: The bromine atoms in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles can replace the bromine atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of debrominated derivatives.
Substitution: Formation of substituted derivatives where bromine atoms are replaced by nucleophiles.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex beta-carboline derivatives. Its brominated positions make it a versatile intermediate for further functionalization.
Biology: In biological research, 9H-Pyrido[3,4-b]indole, 3,6-dibromo-1-methyl- is studied for its potential pharmacological activities. Beta-carbolines are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. Its derivatives are investigated for their ability to interact with various biological targets, including enzymes and receptors.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 9H-Pyrido[3,4-b]indole, 3,6-dibromo-1-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, beta-carbolines are known to interact with monoamine oxidase (MAO) enzymes, inhibiting their activity and affecting neurotransmitter levels in the brain. This interaction can lead to various pharmacological effects, including antidepressant and anxiolytic activities.
Comparación Con Compuestos Similares
1-Methyl-9H-pyrido[3,4-b]indole: This compound lacks the bromine atoms but shares the same core structure.
6-Methoxy-1-methyl-9H-pyrido[3,4-b]indole: This compound has a methoxy group at the 6 position instead of bromine atoms.
Harmane (1-Methyl-9H-pyrido[3,4-b]indole): A naturally occurring beta-carboline with similar structural features but without bromine atoms.
Uniqueness: The presence of bromine atoms at the 3 and 6 positions in 9H-Pyrido[3,4-b]indole, 3,6-dibromo-1-methyl- imparts unique chemical reactivity and potential biological activities. The bromine atoms can participate in various chemical reactions, making the compound a valuable intermediate in organic synthesis. Additionally, the brominated positions may enhance the compound’s interaction with biological targets, potentially leading to novel pharmacological properties.
Propiedades
Número CAS |
144434-74-2 |
|---|---|
Fórmula molecular |
C12H8Br2N2 |
Peso molecular |
340.01 g/mol |
Nombre IUPAC |
3,6-dibromo-1-methyl-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H8Br2N2/c1-6-12-9(5-11(14)15-6)8-4-7(13)2-3-10(8)16-12/h2-5,16H,1H3 |
Clave InChI |
OTJUQRPMEHCTRS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC(=N1)Br)C3=C(N2)C=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


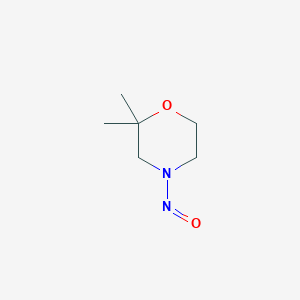
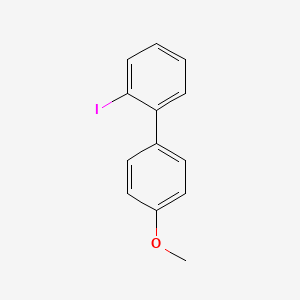

![4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol](/img/structure/B12561774.png)
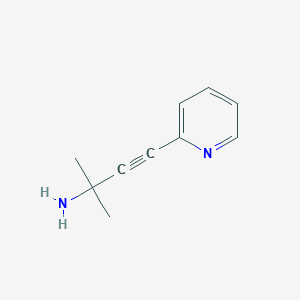
![Carbamic acid, methyl[(tributylstannyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B12561790.png)
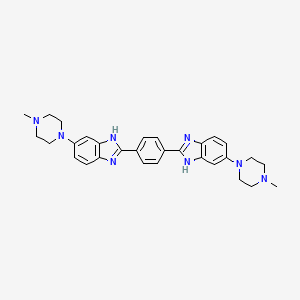
![N-{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]methylidene}hydroxylamine](/img/structure/B12561799.png)
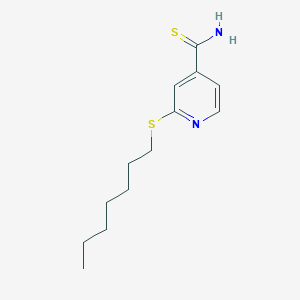
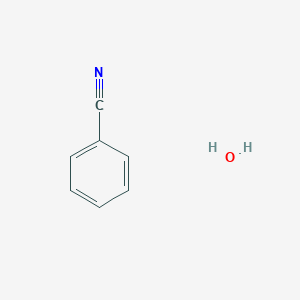
![4-Piperidineacetic acid, 1-[(3R)-3-[[2-fluoro-4-(imino-3-thiazolidinylmethyl)benzoyl]amino]-2,2-dimethyl-1-oxopentyl]-, ethyl ester](/img/structure/B12561818.png)
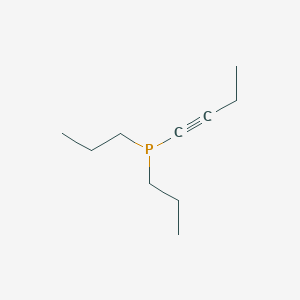

![8-Hydroxy-6-[(E)-(1,3-thiazol-2-yl)diazenyl]quinoline-5-sulfonic acid](/img/structure/B12561842.png)
